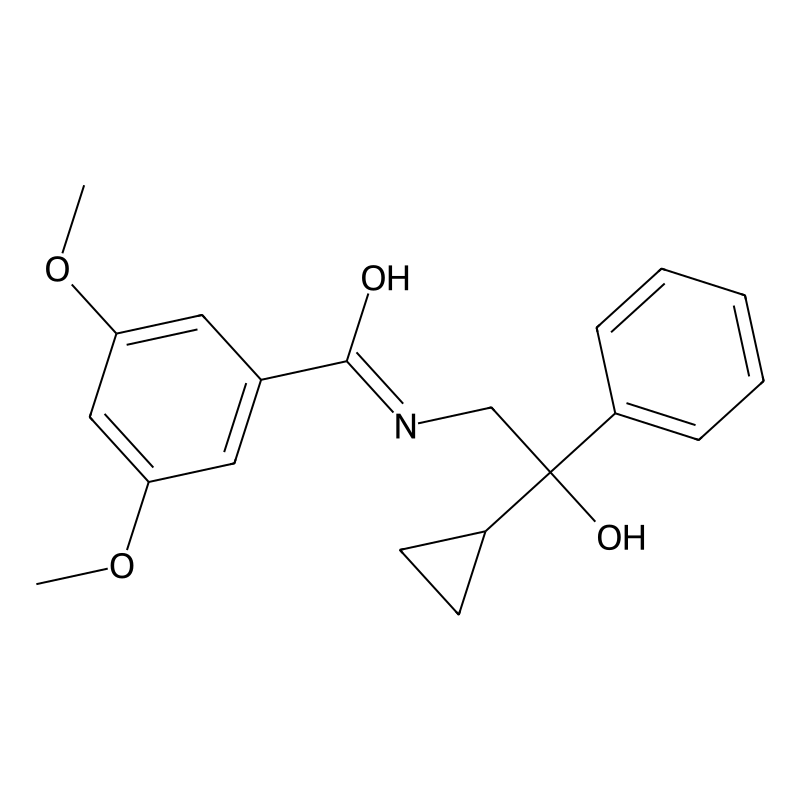

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Patent Literature Search

A search of the United States Patent and Trademark Office database revealed one patent mentioning this specific compound, but it does not disclose any biological activity or specific research applications [].

Scientific Database Search

Scientific databases like PubMed and Google Scholar were searched using the compound name and yielded no results related to published research articles.

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group and a dimethoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 351.4 g/mol. The compound's structure consists of a central phenylethyl unit attached to a cyclopropyl group and a hydroxyl group, along with a benzamide functional group that enhances its biological activity and potential therapeutic applications .

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Substitution Reactions: The methoxy groups on the benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization.

- Reductive Reactions: The hydroxyl group can be reduced to form an alkane or oxidized to form a ketone, depending on the reaction conditions employed.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide exhibits significant biological activity, particularly in pharmacological contexts. Preliminary studies suggest that it may possess:

- Analgesic Properties: Potential effectiveness in pain relief mechanisms.

- Anti-inflammatory Effects: Ability to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Neuroprotective Activity: Possible protective effects on neuronal cells, indicating potential in neurodegenerative disease treatments.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide typically involves multi-step organic synthesis techniques:

- Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions involving alkenes.

- Hydroxylation: Introduction of the hydroxyl group can be accomplished via oxidation of suitable precursors.

- Benzamide Formation: The final step generally involves coupling the previously synthesized components through amide bond formation using coupling agents like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) or DCC (dicyclohexylcarbodiimide).

These methods highlight the complexity and precision required in synthesizing this compound.

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide has potential applications in various fields:

- Pharmaceutical Development: As a lead compound for developing new analgesics or anti-inflammatory drugs.

- Research Tool: Utilized in studies exploring pain pathways and neuroprotection.

- Chemical Probes: It may serve as a probe in biological assays to study receptor interactions or enzyme activities.

The versatility of this compound positions it well within medicinal chemistry and pharmacology.

Interaction studies involving N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide focus on its binding affinity with specific receptors or enzymes. Initial findings suggest that it may interact with:

- Opioid Receptors: Indicating potential as an analgesic agent.

- Inflammatory Pathway Enzymes: Such as cyclooxygenases or lipoxygenases, which play crucial roles in inflammation.

These interactions are critical for understanding its pharmacodynamics and optimizing its therapeutic profile.

Several compounds share structural similarities with N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(2-cyclopropyl-2-hydroxyethyl)-4-methoxybenzamide | Similar cyclopropyl and hydroxyl groups | Different methoxy substitution pattern |

| N-(3-methylphenyl)-3,5-dimethoxybenzamide | Contains methyl instead of cyclopropyl | Lacks cyclopropane ring; affects biological activity |

| 4-(2-cyclopropylphenol) | Cyclopropane functionality | Lacks amide linkage; different biological properties |

The uniqueness of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethoxybenzamide lies in its combination of cyclopropane structure with dual methoxy substitutions on the benzene ring, which may enhance its solubility and receptor binding properties compared to similar compounds.